molecular formula C8H6BrN3O3 B13920397 Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate

Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate

货号: B13920397
分子量: 272.06 g/mol
InChI 键: LACFCDHDGXXGJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 2092282-47-6) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold , a fused, rigid, and planar N-heterocyclic system known for its significant photophysical properties and broad bioactivity profile . The specific bromo and hydroxymethyl ester substitutions on this core structure make it a versatile intermediate for the synthesis of novel molecules, particularly in the field of targeted cancer therapy . The pyrazolo[1,5-a]pyrimidine core is a key structural motif in potent protein kinase inhibitors (PKIs) . Researchers utilize this scaffold to develop compounds that inhibit kinases such as CK2, EGFR, B-Raf, and CDK2, which are critical targets in oncology . For instance, derivatives with similar structures have been designed as dual CDK2/TRKA inhibitors , showing promising antiproliferative effects across a diverse panel of human cancer cell lines . The bromine substituent at the 3-position offers a reactive site for further functionalization via palladium-catalyzed cross-coupling reactions, allowing researchers to introduce diverse functional groups and fine-tune the properties of lead compounds . The 7-hydroxy and 5-carboxylate groups provide additional handles for chemical modification, enabling the enhancement of binding affinity, selectivity, and overall pharmacokinetic profiles . This compound is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. For comprehensive safety and handling information, please refer to the Material Safety Data Sheet (MSDS).

属性

分子式

C8H6BrN3O3

分子量

272.06 g/mol

IUPAC 名称

methyl 3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C8H6BrN3O3/c1-15-8(14)5-2-6(13)12-7(11-5)4(9)3-10-12/h2-3,10H,1H3

InChI 键

LACFCDHDGXXGJT-UHFFFAOYSA-N

规范 SMILES

COC(=O)C1=CC(=O)N2C(=N1)C(=CN2)Br

产品来源

United States

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate generally follows a multi-step approach involving:

This synthetic route leverages the nucleophilic nature of the amino group on pyrazole and the electrophilic character of β-dicarbonyl or related compounds to construct the fused heterocyclic system efficiently.

Detailed Synthetic Steps and Conditions

Cyclocondensation to Form Pyrazolo[1,5-a]pyrimidine Core
  • Starting materials: 5-amino-3-bromopyrazole or 5-amino-pyrazole derivatives.
  • Electrophiles: β-dicarbonyl compounds such as malonic acid derivatives, β-ketoesters, or β-enaminones.
  • Reaction conditions: Typically reflux in ethanol or polar aprotic solvents like 1,4-dioxane or DMF.
  • Catalysts: Base catalysts such as sodium ethoxide or amine bases (triethylamine, pyridine) are used to facilitate the cyclization.
  • Outcome: Formation of the pyrazolo[1,5-a]pyrimidine ring with substitution at positions 5 and 7, often with a methyl ester at position 5 if methyl esters are used as electrophiles.
Bromination at Position 3
  • Reagents: Bromine sources such as elemental bromine or N-bromosuccinimide (NBS).
  • Catalysts: Triethylamine or pyridine to control the reaction and promote selective substitution.
  • Solvents: Dichloromethane or 1,4-dioxane.
  • Conditions: Typically performed at low to moderate temperatures to avoid over-bromination.
  • Selectivity: Bromination occurs selectively at the 3-position due to electronic and steric factors of the pyrazolo[1,5-a]pyrimidine system.
Hydroxylation at Position 7
  • Method: Introduction of hydroxyl group at position 7 can be achieved either by direct hydroxylation of the corresponding chloro or bromo derivative or by using hydroxyl-containing starting materials.
  • Reagents: Hydroxide sources such as sodium hydroxide or other nucleophilic hydroxyl donors.
  • Conditions: Mild aqueous or mixed solvent systems to preserve the ester functionality.
  • Notes: The hydroxyl group at position 7 enhances solubility and hydrogen bonding, which is important for biological activity.
Esterification and Carboxylation
  • Ester group introduction: The methyl ester at position 5 can be introduced directly by using methyl ester-containing electrophiles or via esterification of the corresponding carboxylic acid.
  • Hydrolysis and transesterification: The methyl ester can be hydrolyzed under acidic or basic conditions (e.g., NaOH or HCl in aqueous media) and subsequently re-esterified if needed for further functionalization.

Representative Synthetic Route Example

Step Reagents/Conditions Yield (%) Notes
Cyclocondensation of 5-amino-3-bromopyrazole with methyl β-ketoester Reflux in ethanol, base catalyst (NaOEt), 3 hours 70–80 Formation of pyrazolo[1,5-a]pyrimidine core with methyl ester at position 5
Bromination at position 3 Br2, triethylamine, 1,4-dioxane, room temp 65–75 Selective bromination at position 3
Hydroxylation at position 7 NaOH aqueous solution, mild heating 80–85 Introduction of hydroxyl group
Purification Silica gel column chromatography (petroleum ether/ethyl acetate 9:1) 85–90 Final purification to obtain pure compound

Table 1: Typical synthetic conditions and yields for this compound synthesis.

Research Findings and Optimization

Solvent and Catalyst Effects

  • Ethanol and 1,4-dioxane are preferred solvents for cyclocondensation due to their polarity and ability to dissolve both reactants and catalysts.
  • Triethylamine and pyridine are effective bases that facilitate bromination and other substitution reactions by deprotonating intermediates and stabilizing transition states.
  • Polar aprotic solvents like DMF may enhance substitution reactivity but require careful control to avoid side reactions.

Reaction Time and Temperature

  • Conventional heating under reflux for 3–4 hours is generally sufficient for cyclocondensation.
  • Bromination is best conducted at room temperature or slightly below to maintain selectivity.
  • Hydroxylation reactions proceed efficiently under mild heating to prevent ester hydrolysis.

Purification Techniques

  • Silica gel column chromatography using petroleum ether/ethyl acetate mixtures is standard for isolating the target compound.
  • Recrystallization from solvents such as cyclohexane or dichloromethane can improve purity.
  • Analytical characterization by NMR (1H and 13C), mass spectrometry, and X-ray crystallography confirms structure and purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Yield Range (%) Notes
Cyclocondensation 5-amino-3-bromopyrazole + methyl β-ketoester, EtOH, NaOEt, reflux Pyrazolo[1,5-a]pyrimidine core formation 70–80 Base-catalyzed ring closure
Bromination Br2, triethylamine, 1,4-dioxane, RT Selective bromination at position 3 65–75 Controlled halogenation
Hydroxylation NaOH aqueous, mild heat Introduction of hydroxyl at position 7 80–85 Nucleophilic substitution
Purification Silica gel chromatography, recrystallization Isolation of pure compound 85–90 Ensures high purity

化学反应分析

Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium diisopropylamide, and various electrophiles . Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate has several scientific research applications:

相似化合物的比较

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Substituent Variations

Key structural differences among analogues lie in substituent positions (C3, C5, C7) and functional groups (halogens, esters, aryl groups). Below is a comparative analysis:

Table 1: Physical Properties and Yields of Selected Analogues
Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Features (NMR/IR) Reference
Methyl 3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate (Target) 3-Br, 7-OH, 5-COOCH3 N/A N/A Expected: Broad OH peak (IR ~3200 cm⁻¹)
Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3a) 3-Ph, 7-O, 5-COOCH3 87 156–157 1H NMR: δ 7.5–8.2 (Ph), δ 3.9 (COOCH3)
Methyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3c) 3-CN, 7-O, 5-COOCH3 84 228–230 IR: ν(CN) ~2220 cm⁻¹
tert-Butyl 3-bromo-5-(biphenyl)pyrazolo[1,5-a]pyrimidin-7-ylcarbamate (161) 3-Br, 7-NHBoc, 5-biphenyl 94 Semi-solid HRMS: [M+H]+ 627.1717
Ethyl 2-phenyl-7-alkylpyrazolo[1,5-a]pyrimidine-5-carboxylate 2-Ph, 7-R, 5-COOCH2CH3 70–85 N/A NMR: δ 1.3 (CH3), δ 4.3 (CH2)
Key Observations:
  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., CN in 3c) increase melting points (228–230°C) compared to phenyl-substituted analogues (156–157°C) .
  • Bromine Reactivity : The 3-bromo substituent in the target compound enables cross-coupling reactions, as demonstrated in trifluoromethylated analogues via Suzuki-Miyaura coupling (yields: 70–94%) .
  • Hydroxyl Group Impact : The 7-OH group in the target compound may enhance hydrogen bonding, influencing solubility and biological activity compared to 7-oxo or 7-alkyl derivatives .
Key Findings:
  • Efficiency : Microwave-assisted synthesis (e.g., ethyl 7-(3,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate, 81% yield) reduces reaction times compared to traditional heating .
  • Versatility : The 3-bromo group in the target compound allows for late-stage diversification, similar to trifluoromethylated derivatives .

生物活性

Methyl 3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations derived from various studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8BrN3O2
  • CAS Number : 1352397-95-5
  • Molecular Weight : 270.09 g/mol
  • Physical Form : Pale-yellow to yellow-brown solid
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the cyclocondensation of appropriate precursors. A common method includes the reaction of 3-amino-pyrazoles with various electrophiles to form the pyrazolo[1,5-a]pyrimidine framework. The yield and conditions vary based on the synthetic route employed.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. For instance, a study demonstrated that compounds with a similar scaffold preferentially induce apoptosis in p21-deficient cancer cells, suggesting a potential mechanism for targeting specific tumor types .

Enzymatic Inhibition

This compound has shown promise as an inhibitor of various enzymes involved in cancer progression and inflammation. The structure allows for interaction with key active sites, leading to inhibition of enzymatic activity that contributes to tumor growth and survival .

Structure-Activity Relationship (SAR)

The SAR studies of pyrazolo[1,5-a]pyrimidines indicate that modifications at specific positions can significantly affect biological activity. For example:

PositionModificationEffect on Activity
3BrominationEnhanced potency against cancer cells
7Hydroxyl groupIncreased solubility and bioavailability
5CarboxylateImproved interaction with target enzymes

These modifications have been linked to increased selectivity and reduced off-target effects, which are crucial for developing therapeutic agents .

Case Studies

  • Case Study on Anticancer Activity
    • A series of pyrazolo[1,5-a]pyrimidines were tested against various cancer cell lines. This compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .
  • Enzymatic Inhibition Study
    • In vitro assays showed that this compound inhibits a specific kinase involved in cell cycle regulation. The inhibition was confirmed through kinetic studies revealing a competitive inhibition pattern .

常见问题

Basic Questions

Q. What are the optimal synthetic routes for Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrazole precursors and activated carbonyl intermediates. For example, describes a protocol using ultrasonic irradiation in aqueous-alcohol media with KHSO₄ as a catalyst, achieving high yields for structurally similar pyrazolo[1,5-a]pyrimidines. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical; a systematic approach using a design of experiments (DoE) framework is recommended to identify ideal parameters .

Q. How can this compound be purified to achieve high chemical purity?

  • Methodological Answer : Purification often involves silica gel column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate mixtures) followed by recrystallization. and highlight the use of cyclohexane/CH₂Cl₂ or ethanol for recrystallization to obtain colorless crystals. Analytical techniques like HPLC or TLC should monitor purity at each step .

Q. What spectroscopic methods are used for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, and report detailed NMR assignments for pyrazolo[1,5-a]pyrimidine derivatives, focusing on aromatic proton environments and substituent effects. X-ray crystallography (via SHELX refinement, as in and ) provides definitive confirmation of regiochemistry and hydrogen bonding patterns .

Advanced Research Questions

Q. How can debromination be minimized during Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Debromination is a common side reaction during catalytic coupling. demonstrates that using a tandem catalyst system (XPhosPdG2/XPhos) suppresses debromination by stabilizing the palladium intermediate. Optimizing reaction temperature (60–80°C) and stoichiometry (1.2–1.5 equiv boronic acid) further improves yields of arylated products .

Q. What strategies resolve contradictions in regioselectivity during functionalization?

  • Methodological Answer : Regioselectivity challenges arise from competing reaction pathways. and emphasize the role of steric and electronic effects. For example, introducing bulky substituents at specific positions (e.g., 3-bromo vs. 7-hydroxy groups) directs reactivity. Computational modeling (DFT calculations) can predict reactive sites, while experimental validation via regioselective trapping (e.g., using Grignard reagents) confirms outcomes .

Q. How to address discrepancies in reaction yields under varying catalytic conditions?

  • Methodological Answer : Contradictions often stem from catalyst decomposition or solvent effects. recommends systematic screening of ligands (e.g., SPhos vs. XPhos) and solvents (DME vs. THF). Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps. For example, microwave-assisted synthesis (120°C, 30 min) improves yields by 15–20% compared to conventional heating .

Q. What are the best practices for analyzing crystal structures of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELX refinement ( and ) is ideal. Key parameters include:

  • Data Collection : High-resolution (<0.8 Å) at low temperature (100 K).
  • Refinement : Riding hydrogen models with isotropic displacement parameters.
  • Validation : Check for π-π stacking (3.4–3.6 Å centroid distances) and hydrogen bonds (C–H···O/N), as observed in .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。